molecular formula C12H19NO B13312210 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol

1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13312210
M. Wt: 193.28 g/mol
InChI Key: OQDBSSOQKPMVJP-UHFFFAOYSA-N
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Description

1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It is a derivative of propanol and contains a 3,5-dimethylphenyl group attached to an amino-propanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 3,5-dimethylbenzylamine with epichlorohydrin, followed by a ring-opening reaction with a suitable nucleophile . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol
  • 2-{[(3,5-Dimethylphenyl)methyl]amino}ethanol
  • 1-{[(3,5-Dimethylphenyl)methyl]amino}butan-2-ol

Uniqueness

1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the propanol backbone. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-4-10(2)6-12(5-9)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

OQDBSSOQKPMVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCC(C)O)C

Origin of Product

United States

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